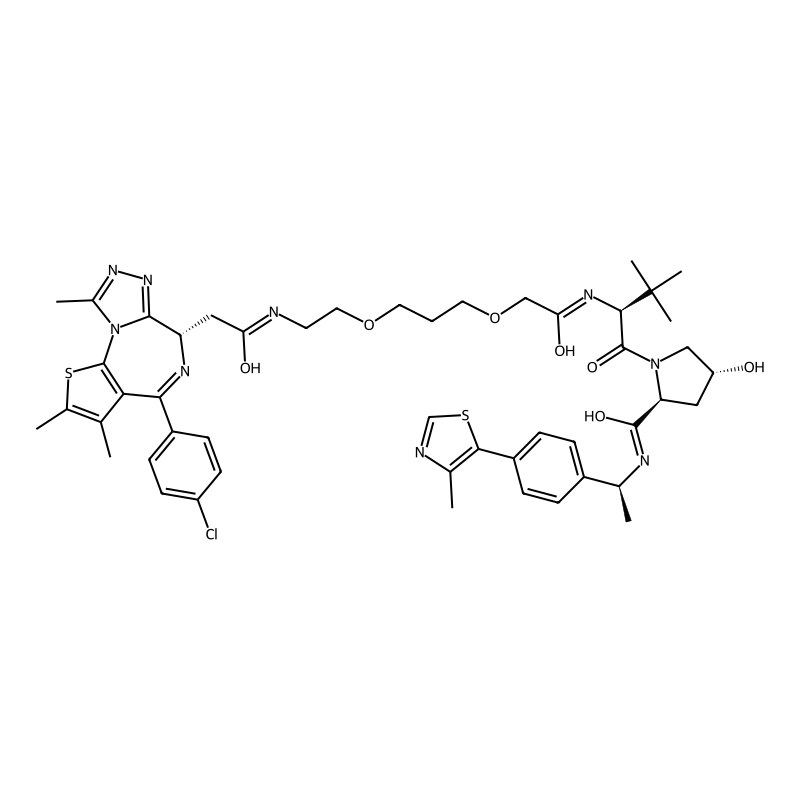ARV-771

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Mechanism of Action
ARV-771 belongs to a class of compounds called Proteolysis-Targeting Chimeras (PROTACs). Unlike traditional medications that inhibit proteins, PROTACs are designed to tag specific proteins for degradation by the body's natural waste disposal system. In the case of ARV-771, the target proteins are Bromodomain and Extra-Terminal (BET) proteins []. BET proteins are involved in gene regulation, and their abnormal activity has been linked to various cancers [].
Applications in Cancer Research
- Castration-Resistant Prostate Cancer (CRPC): Research suggests that ARV-771 may be particularly effective against CRPC, an aggressive form of prostate cancer that no longer responds to hormone therapy. Studies have shown that ARV-771 can degrade BET proteins in CRPC cells, leading to reduced cell growth and increased cell death [, ].
- Other Cancers: Scientific investigations are ongoing to determine the effectiveness of ARV-771 against other cancers. Early research suggests promise in treating diffuse large B-cell lymphoma and acute myeloid leukemia [].
ARV-771 is a small molecule classified as a proteolysis-targeting chimera (PROTAC) that specifically targets bromodomain and extra-terminal domain proteins, notably BRD2, BRD3, and BRD4. It is designed to induce the degradation of these proteins, which play critical roles in various cancers, particularly castration-resistant prostate cancer (CRPC). By recruiting the Von Hippel-Lindau (VHL) E3 ligase, ARV-771 facilitates the ubiquitination and subsequent proteasomal degradation of its target proteins, leading to reduced cancer cell proliferation and tumor regression in preclinical models .
- Ubiquitination: ARV-771 binds to bromodomain proteins, facilitating their recognition by the VHL E3 ligase.
- Degradation: The ubiquitinated proteins are directed to the proteasome for degradation.
- Cell Cycle Arrest: The degradation of these proteins disrupts cell cycle progression, leading to apoptosis in cancer cells .
ARV-771 exhibits significant biological activity against various cancer types:
- Castration-Resistant Prostate Cancer: It has been shown to suppress tumor growth and induce regression in CRPC mouse models by degrading BET proteins and inhibiting androgen receptor signaling .
- Hepatocellular Carcinoma: In studies involving hepatocellular carcinoma, ARV-771 demonstrated the ability to suppress cell viability and induce apoptosis by downregulating deubiquitinases critical for cancer progression .
The synthesis of ARV-771 involves several key steps:
- Linker Design: The compound is synthesized using a modular approach that allows for the incorporation of specific linkers that connect the bromodomain-binding moiety with the VHL ligand.
- Coupling Reactions: Amide coupling reactions are employed to link various components together, ensuring the correct structural configuration necessary for biological activity.
- Purification: The final product is purified using chromatographic techniques to ensure high purity and activity levels .
ARV-771 has potential applications in:
- Cancer Therapy: Its primary application is as an anti-cancer agent targeting BET proteins in CRPC and hepatocellular carcinoma.
- Research Tool: It serves as a valuable tool for studying protein degradation pathways and the role of BET proteins in cancer biology.
Interaction studies have shown that ARV-771 effectively recruits VHL E3 ligase to its target proteins, leading to their ubiquitination. Research indicates that it can synergistically enhance the efficacy of other drugs, such as sorafenib, by targeting multiple pathways involved in cancer progression . Additionally, resistance mechanisms have been observed where cancer cells activate specific kinases (MEK/ERK and p38 MAPKs) that may reduce sensitivity to ARV-771 .
Several compounds share similarities with ARV-771 in terms of structure and mechanism but differ in their specific targets or efficacy. Here are some notable examples:
| Compound Name | Target Proteins | Mechanism | Unique Features |
|---|---|---|---|
| ARV-825 | Bromodomain Proteins | PROTAC-induced degradation | Different linker structure affecting selectivity |
| PROTAC SGK3 degrader-1 | SGK3 Protein | PROTAC-induced degradation | Targets a different kinase involved in signaling |
| UNC6852 | Bromodomain Proteins | PROTAC-induced degradation | Different binding affinities compared to ARV-771 |
ARV-771 is unique due to its potent activity against multiple BET proteins and its ability to induce significant tumor regression in preclinical models, making it a leading candidate among PROTACs targeting this family of proteins .
Purity
XLogP3
Exact Mass
Appearance
Storage
Dates
2: Saenz DT, Fiskus W, Qian Y, Manshouri T, Rajapakshe K, Raina K, Coleman KG,








